molecular formula C16H22O3 B1305135 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid CAS No. 655224-28-5

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid

Cat. No. B1305135
M. Wt: 262.34 g/mol
InChI Key: LSTWOJFKZVADSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxovanadium(IV) complexes as described in the first paper involves the condensation of 5-(phenyl/substituted phenyl)-2-hydrazino-1,3,4-thiadiazoles with indoline-2,3-dione, carried out in ethanol with sodium acetate as a facilitator . The second paper details the preparation of oxovanadium(V) complexes from VO(O-i-Pr)3 and tridentate Schiff bases of beta-amino alcohols, which also involves the use of alcohol as a solvent . Both syntheses result in complexes with Schiff bases, although the starting materials and the specific oxovanadium oxidation states differ.

Molecular Structure Analysis

The molecular structures of the oxovanadium(IV) complexes are confirmed using various spectral techniques, including UV-Vis, IR, EPR, and XRD, suggesting a square-pyramidal geometry . The oxovanadium(V) complexes, on the other hand, are determined to be five-coordinate square pyramidal monomers through crystal structure analysis. However, the presence of two isomers in solution is indicated by 1H NMR spectra, which could be due to the endo/exo pair or the monomer/dimer pair .

Chemical Reactions Analysis

The oxovanadium(IV) complexes synthesized in the first study exhibit significant antimicrobial effects, which are higher than those of the free ligands . In the second study, the oxovanadium(V) complexes are used as catalysts for asymmetric oxidations of organic sulfides and asymmetric alkynylation of aldehydes, with the structural differences between the complexes rationalized in terms of their ability to induce high stereoselectivities in these reactions .

Physical and Chemical Properties Analysis

The oxovanadium(IV) complexes are characterized by their nano-sized particles, ranging from 18.0 nm to 24.0 nm, and their antimicrobial activity is tested against various fungi and bacterial strains, showing higher efficacy than the free ligands . The oxovanadium(V) complexes' catalytic properties are highlighted in their application to asymmetric synthesis, with the ability to exchange the alkoxy ligand with the alcoholic molecule in the solvent, which is a significant physical property that influences their chemical reactivity .

Scientific Research Applications

Metabolic Signaling and Energy Expenditure

  • Brown and Beige Adipose Tissue Regulation : Research indicates that metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally related to 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid, play a role in interorgan signaling, affecting adipose tissue metabolism and systemic energy expenditure. These metabolites facilitate a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism, contributing to reduced adiposity and improved glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).

Pharmaceutical Synthesis and Quality Control

  • Impurity Monitoring in Pharmaceutical Synthesis : The compound plays a crucial role in the synthesis of pharmaceutical intermediates and active ingredients. Monitoring its impurities is vital for ensuring the quality of the final pharmaceutical product. The development of specific analytical methods, like GC-FID, for detecting impurities in related compounds, is essential for quality control in pharmaceutical manufacturing (Tang et al., 2010).

Chemotherapy and Photodynamic Therapy

  • Role in Photodynamic Therapy : Research into 5-aminolevulinic acid (structurally related to 5-oxovaleric acid) has shown its potential in photodynamic therapy for treating conditions like nasopharyngeal carcinoma. This approach involves inducing protoporphyrin IX for cell death, primarily through apoptosis (Betz et al., 2002).

Biochemical Analysis and Detection

  • Biochemical Detection and Analysis : The development of high-performance liquid chromatography methods for the detection of related compounds like 4,5-dioxovaleric acid highlights its significance in studying biochemical pathways and potential roles in diseases like lead intoxication and liver cancer (Ummus et al., 1999).

Molecular Biology and DNA Damage

  • DNA Damage and Carcinogenesis : Studies on compounds like 5-aminolevulinic acid and 4,5-dioxovaleric acid, related to 5-oxovaleric acid, show their ability to damage DNA, which may contribute to carcinogenesis in conditions like acute intermittent porphyria (Onuki et al., 2002).

Eosinophilic and Inflammatory Responses

  • Eosinophil Chemoattractant Synthesis : Oxidative stress has been found to stimulate the synthesis of 5-oxo-ETE, a potent granulocyte chemoattractant, by inflammatory cells. This highlights the role of related compounds in inflammation and immune responses (Erlemann et al., 2004).

properties

IUPAC Name

5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTWOJFKZVADSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384403
Record name 5-Oxo-5-(pentamethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid

CAS RN

655224-28-5
Record name 5-Oxo-5-(pentamethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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